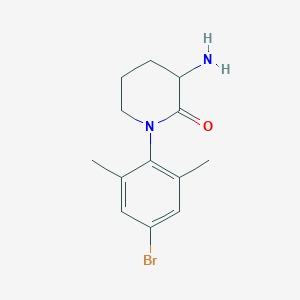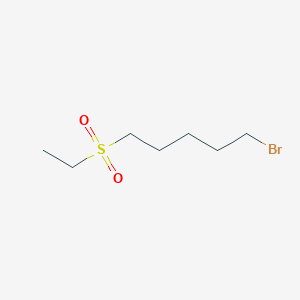
3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one
Vue d'ensemble
Description
“3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one” is a chemical compound with the molecular weight of 283.21 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one” includes a piperidine ring, which is a common feature in many pharmaceutical compounds . The compound also contains a bromine atom and two methyl groups attached to the phenyl ring .Chemical Reactions Analysis
The compound can potentially undergo various chemical reactions. For example, the bromine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution reactions. The amino group can also participate in reactions such as acylation or alkylation .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study detailed the synthesis of a new series of compounds involving a structure similar to "3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one". These compounds were synthesized for their potential biological activities, particularly targeting butyrylcholinesterase (BChE) enzyme inhibition. The research involved converting organic acids into esters, hydrazides, and then to the target compounds, which were further evaluated for their ligand-BChE binding affinity through molecular docking studies. This study highlights the compound's utility in medicinal chemistry, especially in designing inhibitors for enzymes like BChE which are relevant in conditions like Alzheimer's disease (Khalid et al., 2016).
Chemical Reactions and Structural Analysis
Another research focused on the reactions of the isoxazolinopyridinium cation with amines, including structures similar to "3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one". This study aimed at understanding the formation of specific chemical structures and their transformations, contributing to the field of organic chemistry and material science by elucidating reaction mechanisms and potential applications of the resulting compounds in various domains (Eisenthal et al., 1967).
Antioxidant Potency and NMR Study
Research on "3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one," a compound with a core structure resembling "3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one," was synthesized and its antioxidant efficacy was evaluated. The study involved a modified Mannich condensation and characterized the molecule using NMR, IR, and elemental analysis, focusing on its conformation and the interaction between protons and substituents. The antioxidant potency of the molecule was assessed, highlighting its potential in pharmaceutical applications and material science (Dineshkumar & Parthiban, 2022).
Orientations Futures
The future directions for research on “3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one” could include further exploration of its synthesis, chemical reactivity, and potential biological activity. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard assessments, would be beneficial .
Propriétés
IUPAC Name |
3-amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUNVUNVHHGSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCCC(C2=O)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1528751.png)






![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)
![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)

![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)


![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)